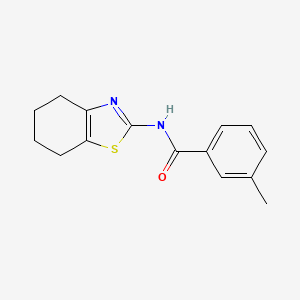

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It’s important to note that the exact properties and characteristics can vary significantly depending on the specific structure and substituents of the molecule .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,3,4-tetrahydroisoquinoline analogs have been synthesized using various methods, including one-pot synthesis and multi-component reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, physical form (solid, liquid, gas), and reactivity. For example, N-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE, a similar compound, has a molecular weight of 168.26 and is a solid .Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their potent antimicrobial properties. The structure of 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suggests potential as an antimicrobial agent, which could be explored for the treatment of various bacterial infections. Research indicates that similar compounds have shown efficacy against strains like Staphylococcus aureus and E. coli .

Anticancer Potential

The thiazole ring is present in many compounds with antitumor and cytotoxic activities. This compound could be investigated for its potential to inhibit cancer cell growth and proliferation. Studies on related molecules have demonstrated moderate to good anticancer activity against cell lines such as A549 (lung cancer), Jurkat (T-cell leukemia), and K562 (chronic myelogenous leukemia) .

Antioxidant Properties

Compounds with a benzothiazole core have been associated with significant antioxidant capabilities. The ability to scavenge free radicals makes 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide a candidate for research into oxidative stress-related diseases and could lead to the development of new antioxidant therapies .

Neuroprotective Effects

Thiazoles are known to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The compound may be researched for its potential role in protecting neuronal cells and enhancing cognitive functions .

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of benzothiazole derivatives make them suitable for the development of new pain management drugs. There is potential for this compound to be used in creating medications that offer relief from inflammation and pain without the side effects associated with current treatments .

Antithrombotic and Cardiovascular Applications

Benzothiazole compounds have shown fibrinogen receptor antagonist activity with antithrombotic effects. This suggests that 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be explored for its use in preventing blood clots and treating cardiovascular diseases .

Safety and Hazards

properties

IUPAC Name |

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-5-4-6-11(9-10)14(18)17-15-16-12-7-2-3-8-13(12)19-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYMUMWTDBCOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)

![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)

![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)